molecular formula C16H24O3P2 B12838296 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione

3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione

Cat. No.: B12838296
M. Wt: 326.31 g/mol
InChI Key: OQHMFJKKVZGWDC-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with two phospholan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with (2S,5S)-2,5-dimethylphospholan-1-yl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phospholan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione involves its interaction with molecular targets through its phospholan groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis((2R,5R)-2,5-dimethylphospholan-1-yl)furan-2,5-dione: A stereoisomer with different spatial arrangement of the phospholan groups.

    3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)thiophene-2,5-dione: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C16H24O3P2

Molecular Weight

326.31 g/mol

IUPAC Name

3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]furan-2,5-dione

InChI

InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1

InChI Key

OQHMFJKKVZGWDC-BJDJZHNGSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=C(C(=O)OC2=O)P3[C@H](CC[C@@H]3C)C)C

Canonical SMILES

CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.